molecular formula C8H8ClN3OS B2655433 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride CAS No. 2377034-72-3

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride

Cat. No.: B2655433
CAS No.: 2377034-72-3
M. Wt: 229.68
InChI Key: KTCXUDXNXWEMTG-UHFFFAOYSA-N
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Description

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride is a chemical compound with the molecular formula C8H7N3OS·HCl and a molecular weight of 229.69 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound has shown high activity against the urease enzyme, an enzyme critical for the survival of Helicobacter pylori . The compound could interact well with the active site of the urease enzyme .

Future Directions

The compound shows promising results as a urease inhibitor, making it a potential candidate for further evaluation . More research is needed to fully understand its potential applications, especially in the field of medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride is unique due to the presence of both an amino group and a phenolic hydroxyl group, which allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-(5-amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS.ClH/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5;/h1-4,12H,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXUDXNXWEMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377034-72-3
Record name 4-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride
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